5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Description
Molecular Architecture and Stereochemical Configuration
The compound features a bicyclic 1,2,3,4-tetrahydroisoquinoline core with a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 7 (Figure 1). Its molecular formula is C₁₁H₁₂F₃N , with a molecular weight of 215.21 g/mol . Key structural attributes include:
- Stereochemistry : The absence of chiral centers in the parent scaffold simplifies stereochemical considerations, though synthetic intermediates may exhibit transient stereoselectivity during cyclization steps .
- Bond Geometry : The tetrahydroisoquinoline ring adopts a chair-like conformation, with the trifluoromethyl group introducing steric crowding at position 7. X-ray crystallography of analogous compounds confirms planar aromatic systems and tetrahedral geometry at nitrogen .
- Spectroscopic Signatures :
Table 1: Key Structural Data
Comparative Analysis with Tetrahydroisoquinoline Core Scaffolds
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and capacity for diverse substitution . Key comparisons between 5-methyl-7-(trifluoromethyl)-THIQ and related derivatives include:
- Substituent Effects :
- Methyl vs. Trifluoromethyl : The methyl group at position 5 enhances lipophilicity (LogP = 2.45 for analogous compounds ), while the -CF₃ group at position 7 introduces strong electron-withdrawing effects (σₚ = 0.54 ).
- Biological Relevance : In contrast to 6,7-dimethoxy-THIQ derivatives (e.g., 6i in ), the trifluoromethyl group reduces basicity (pKa ~5.5) and enhances metabolic stability .
Table 2: Comparative Substituent Effects in THIQ Derivatives
Impact of Trifluoromethyl Substituent on Electronic Properties
The trifluoromethyl group exerts profound electronic effects:
- Hammett Analysis : The -CF₃ group’s σₚ value (0.54) indicates strong electron withdrawal, polarizing the aromatic ring and altering reaction kinetics in electrophilic substitutions . For example, in THIQ derivatives, -CF₃ reduces electron density at position 7, as evidenced by upfield shifts in ¹³C NMR (δ ~150 ppm ).
- Dipole Moments : Quantum mechanical calculations for analogous compounds show a dipole moment increase of ~1.2 D compared to non-fluorinated THIQs .
- Resonance and Inductive Effects : The -CF₃ group’s inductive withdrawal (-I) dominates over resonance donation (+R), destabilizing intermediate carbocations in Friedel-Crafts alkylation .
Table 3: Electronic Parameters of Trifluoromethyl Group
Properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-7-4-9(11(12,13)14)5-8-6-15-3-2-10(7)8/h4-5,15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDLNMJDDBMRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCNC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729562 | |
| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280291-64-6 | |
| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Dihydroisoquinoline Intermediates
A pivotal step involves introducing the trifluoromethyl group at position 7. Patent WO2005118548A1 demonstrates that alkylation of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with 1-bromomethyl-4-trifluoromethylbenzene in dichloromethane (DCM) yields the 7-trifluoromethyl derivative. The reaction proceeds via nucleophilic substitution, facilitated by a base such as potassium carbonate.
Example Protocol :
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Dissolve 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (28.0 mmol) in DCM (30 mL).
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Add 1-bromomethyl-4-trifluoromethylbenzene (30.8 mmol) and K₂CO₃ (56.0 mmol).
Side-Chain Elongation via Amide Coupling
Alternative routes employ amide bond formation to append trifluoromethyl-containing side chains. For instance, coupling 3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid with 3,4-dimethoxyphenylethylamine using EDCl/HOBt yields a linear precursor, which is cyclized to the target scaffold.
Reduction of Dihydroisoquinoline to Tetrahydroisoquinoline
Sodium Borohydride-Mediated Reduction
The conversion of 3,4-dihydroisoquinoline to 1,2,3,4-tetrahydroisoquinoline is achieved via selective reduction. Sodium borohydride (NaBH₄) in methanol at 25°C reduces the C1-N double bond without affecting aromatic substituents.
Procedure :
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Dissolve 1-phenyl-3,4-dihydroisoquinoline (0.5 mol) in methanol (1800 mL).
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Add NaBH₄ (0.5 mol) in batches, stir for 2.5 h, and quench with water (345 mL).
Catalytic Transfer Hydrogenation for Enantiocontrol
Enantioselective synthesis leverages chiral Ru(II) catalysts for asymmetric hydrogenation. For example, [(R)-BINAP]RuCl₂ catalyzes the reduction of 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydroisoquinoline in formic acid/triethylamine, yielding the (S)-enantiomer with >98% ee.
Conditions :
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Substrate (1.0 equiv), Ru catalyst (0.5 mol%), azeotropic formic acid/TEA (5:2).
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Stir at 80°C for 1 h, followed by basification and extraction.
Functional Group Interconversion for Methyl Introduction
Methylation via Nucleophilic Substitution
The 5-methyl group is installed via alkylation of a phenolic intermediate. Demethylation of 6,7-dimethoxy derivatives (e.g., using BBr₃) generates a catechol, which is selectively methylated at position 5 using methyl iodide and Ag₂O.
Optimization Insight :
-
Regioselectivity : Steric hindrance directs methylation to the less hindered position.
Resolution of Enantiomers via Diastereomeric Salt Formation
Chiral resolution of racemic 5-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline employs D-tartaric acid to form diastereomeric salts. Dissolving the free base in isopropanol/water (70:30) with D-tartrate (1.0 equiv) yields the (S)-enantiomer tartrate salt after crystallization.
Typical Results :
Comparative Analysis of Synthetic Routes
Scale-Up Considerations and Industrial Feasibility
Large-scale production prioritizes route 1.2 (alkylation) and 3.1 (NaBH₄ reduction) due to minimal purification steps and high yields. Patent CN103159677A highlights that omitting organic solvents during cyclization reduces costs and environmental impact. However, enantioselective synthesis remains niche due to Ru catalyst expenses, favoring resolution methods for commercial batches .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Introduction to 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
This compound is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including the trifluoromethyl group, contribute to its biological activity and potential therapeutic applications. This article explores its applications in scientific research, particularly in drug development and biochemical studies.
Inhibition of Phenylethanolamine N-Methyltransferase
One of the notable applications of this compound is its role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). Research indicates that this compound exhibits selective inhibition of PNMT due to steric effects introduced by the trifluoromethyl group. This selectivity is crucial for developing drugs targeting adrenergic systems without affecting other receptor types .
Case Study: Selectivity and Affinity
In a study evaluating various tetrahydroisoquinoline derivatives, compounds derived from this structure demonstrated significant selectivity for PNMT over alpha(2)-adrenoceptors. For instance:
- Compound 14 showed a selectivity ratio of (alpha(2)/PNMT) = 700.
- Compound 16 exhibited an even higher selectivity ratio of .
These findings suggest that modifications at the 3-position can enhance the pharmacological profile of such compounds.
Drug Development and Design
The compound's lipophilicity and ability to penetrate the blood-brain barrier make it an attractive candidate for central nervous system (CNS) drug development. Its structural attributes allow it to interact effectively with various biological targets.
Example in Drug Design
Recent research has utilized deep learning techniques for de novo drug design involving compounds similar to this compound. These studies aim to optimize binding affinities and reduce side effects by tailoring molecular structures based on target interactions .
Potential in Cancer Therapy
Emerging studies indicate that tetrahydroisoquinoline derivatives may also play a role in cancer therapy. The unique binding properties of these compounds allow them to interact with specific proteins involved in cancer progression.
Mechanism Insights
Inhibitors based on tetrahydroisoquinoline structures have shown promising results in preclinical models by targeting specific enzymes associated with tumor growth. The trifluoromethyl group appears to enhance binding interactions within active sites of target proteins .
Mechanism of Action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cell proliferation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs differ in substituents at positions 5 and 7 (Table 1).
Table 1: Structural and Physicochemical Comparison
Note: The target compound (5-Methyl-7-CF₃-THIQ) is inferred; exact data are unavailable in the evidence.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
